2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole
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Overview
Description
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole is a complex organic compound that features a combination of imidazole, benzothiazole, and fluorine moieties
Scientific Research Applications
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The exact mechanism of action can vary depending on the specific structure of the compound and its functional groups. For example, some imidazole derivatives act by inhibiting certain enzymes, interacting with cell receptors, or interfering with the synthesis of essential biomolecules .
The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the action of the compound. For example, the compound’s stability and efficacy could be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the benzothiazole moiety. The final step involves the incorporation of the fluorine atom. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the benzothiazole and fluorine moieties.
5-fluoro-1,3-benzothiazole: Contains the benzothiazole and fluorine but lacks the imidazole moiety.
2-mercaptobenzothiazole: Similar sulfur-containing benzothiazole structure but lacks the imidazole and fluorine
Uniqueness
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S2/c24-17-11-12-19-18(13-17)25-20(29-19)14-28-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYBNEAPKXRQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=NC4=C(S3)C=CC(=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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